molecular formula C8H6ClN3O2 B13026843 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Cat. No.: B13026843
M. Wt: 211.60 g/mol
InChI Key: MHIQMFSTQBOMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom at position 4, a methyl group at position 5, and a carboxylic acid moiety at position 6. This scaffold is notable for its versatility in medicinal chemistry, particularly in kinase inhibition and agrochemical applications . Its reactivity and biological activity are heavily influenced by the electronic and steric effects of its substituents.

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

4-chloro-5-methylpyrrolo[3,2-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C8H6ClN3O2/c1-12-2-4(8(13)14)5-6(12)7(9)11-3-10-5/h2-3H,1H3,(H,13,14)

InChI Key

MHIQMFSTQBOMJE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=NC=N2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Core Pyrrolo[3,2-d]pyrimidine Formation

  • The core is synthesized by condensation of 3-amino-1H-pyrrolo-2,4-dicarboxylic acid dimethyl ester with formamidine acetate under reflux in an alcoholic solvent such as ethanol or methanol.
  • This condensation proceeds at elevated temperatures, typically under reflux conditions, yielding the 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid methyl ester intermediate.
  • The reaction avoids chromatographic purification and provides stable solid intermediates facilitating isolation.

Hydrolysis to Carboxylic Acid

  • The ester intermediate (e.g., ethyl or methyl ester of the pyrrolo[3,2-d]pyrimidine-7-carboxylate) is hydrolyzed to the free carboxylic acid using lithium hydroxide or potassium hydroxide in a mixed solvent system of tetrahydrofuran (THF) and water.
  • Typical conditions involve stirring at 60–100 °C for 12–24 hours.
  • After completion, the reaction mixture is cooled, acidified to pH 3–4 with dilute hydrochloric acid, precipitating the carboxylic acid product.
  • The solid is filtered, washed, and dried to yield the target acid with yields reported around 63%.

Representative Reaction Scheme and Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
1. Core condensation 3-amino-1H-pyrrolo-2,4-dicarboxylic acid dimethyl ester + formamidine acetate in ethanol Reflux (~78 °C) Several hours High Stable methyl ester intermediate formed
2. Chlorination N-chlorosuccinimide in THF RT 1 hour Good Produces 4-chloro derivative
3. Methylation (if needed) Methylating agent (e.g., methyl iodide) + base RT to reflux Variable Moderate May start from methylated precursor
4. Ester hydrolysis LiOH or KOH in THF/water 60–100 °C 12–24 hours ~63 Acidification precipitates carboxylic acid

Detailed Research Findings and Notes

  • The process described in patent US6972331B2 highlights the advantage of avoiding chromatographic purification by isolating stable solid intermediates, improving scalability and reproducibility.
  • Hydrolysis using lithium hydroxide in THF/water is a reliable method to convert esters to acids with good yield and purity; this is supported by multiple independent syntheses.
  • The chlorination step using N-bromosuccinimide analogs (for bromination) is well-documented and can be adapted for chlorination with appropriate reagents.
  • The methylation step is less explicitly documented for this exact compound but can be inferred from related pyrrolo[3,2-d]pyrimidine chemistry involving methylated starting materials or selective methylation protocols.
  • Reaction times and temperatures are critical for optimizing yields and purity, with reflux conditions commonly employed for condensation and hydrolysis steps.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Temperature Duration Yield (%) Comments
Pyrrolo[3,2-d]pyrimidine core synthesis 3-amino-1H-pyrrolo-2,4-dicarboxylic acid dimethyl ester + formamidine acetate in ethanol Reflux (~78 °C) Several hours High Stable methyl ester intermediate
4-Chlorination N-chlorosuccinimide in THF Room temp 1 hour Good Clean halogenation, easy workup
Methylation Methyl iodide or methylated precursor RT to reflux Variable Moderate Often done on precursor or via methylated starting material
Ester Hydrolysis LiOH or KOH in THF/water 60–100 °C 12–24 hours ~63 Acidification precipitates acid product

This comprehensive synthesis approach for 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is based on the condensation of substituted pyrrole derivatives, halogenation, methylation, and ester hydrolysis. The methods are scalable, avoid chromatographic purification, and yield stable intermediates suitable for further applications in pharmaceutical development.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been identified as a promising scaffold for the development of kinase inhibitors and other therapeutic agents. Its structural characteristics allow for modifications that can enhance its potency against specific targets. Notably, it has been studied for its anticancer properties, showing significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the efficacy of 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid against several cancer cell lines, including HeLa, MDA-MB-231, MCF-7, and HepG2. The results indicated varying degrees of cytotoxicity:

Cell LineIC50 (µM)Mechanism of Action
HeLa15.6Induces apoptosis via caspase activation
MDA-MB-23112.4Inhibits proliferation
MCF-718.9Modulates apoptosis-related proteins
HepG210.2Upregulates pro-apoptotic factors

The compound was found to induce apoptosis in HepG2 cells by modulating the expression of key apoptotic proteins such as Bax and caspase-3 while downregulating Bcl-2 .

Biological Research

Immunomodulatory Effects
Recent investigations have highlighted the compound's potential as an agonist for Toll-like receptors (TLRs), particularly TLR7. This property suggests applications in vaccine development and immunotherapy by enhancing immune responses.

Case Study: TLR Agonist Activity

Research into TLR7 activation showed that derivatives of 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine could enhance cytokine production in immune cells. This suggests potential therapeutic applications in developing vaccines that require robust immune activation .

Materials Science

Novel Material Development
The unique structural features of 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid make it a candidate for designing novel materials with specific electronic and optical properties. Its ability to form stable complexes can be exploited in various material applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics:

  • Chlorine Substitution : Enhances cytotoxicity against cancer cells.
  • Methyl Group : Increases lipophilicity, potentially improving cellular uptake.
  • Carboxylic Acid Functionality : Essential for interaction with biological targets and enhancing solubility in aqueous environments .

Comparison with Similar Compounds

Substituent Variations at Position 7

  • Carboxylic Acid vs. Carbaldehyde :
    The compound 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde () replaces the carboxylic acid with a carbaldehyde group. This substitution eliminates the acidic proton, reducing solubility in aqueous media but enhancing lipophilicity, which may improve blood-brain barrier penetration in drug design.
  • Ester Derivatives :
    Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 1269117-94-3, ) demonstrates how esterification at position 6 or 7 can mask the carboxylic acid, serving as a prodrug to enhance bioavailability.

Substituent Variations at Position 4 and 5

  • Chlorine vs. Amino Groups: 4-Methylamino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid () substitutes chlorine with a methylamino group.
  • Vinyl Substituents :
    4-Chloro-5-vinyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 2228268-04-8, ) introduces a vinyl group at position 5, enabling further functionalization via click chemistry or polymerization, expanding utility in materials science.

Core Isomerism: Pyrrolo[3,2-d] vs. Pyrrolo[2,3-d] Pyrimidines

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS 186519-92-6, ) is a structural isomer with the pyrrolo ring fused at positions 2 and 3 instead of 3 and 2.

Alkyl Chain Modifications

  • Ethyl and Isopropyl Derivatives :
    Compounds like 4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and 4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid () feature alkyl groups at position 7. Longer alkyl chains increase steric bulk, which may reduce metabolic clearance but improve membrane permeability.

Physical Properties

Compound Molecular Weight Density (g/cm³) Solubility Profile
Target Compound 212.62* N/A Moderate aqueous solubility
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid () 197.58 1.751 Low (carboxylic acid)
Lithium Salt () ~204.0 N/A High (ionic form)

*Calculated based on formula C₈H₅ClN₃O₂.

Biological Activity

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a compound of interest due to its potential biological activities, particularly in cancer therapy and as an agonist for immune receptors. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid typically involves multi-step chemical reactions. The initial steps often include the reaction of pyrrole derivatives with various halogenated compounds to introduce the chlorine atom and the carboxylic acid functionality. The specific synthetic pathway can vary based on the desired derivatives and their intended biological applications.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported the evaluation of several pyrrolo[3,2-d]pyrimidine derivatives against four cancer cell lines (HeLa, MDA-MB-231, MCF-7, and HepG2). The compound 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid was found to induce apoptosis in HepG2 cells by modulating the expression of key apoptotic proteins such as Bax and caspase-3 while downregulating Bcl-2 .

Cell LineIC50 (µM)Mechanism of Action
HeLa15.6Induces apoptosis via caspase activation
MDA-MB-23112.4Inhibits proliferation
MCF-718.9Modulates apoptosis-related proteins
HepG210.2Upregulates pro-apoptotic factors

Immunomodulatory Effects

In addition to anticancer activity, certain derivatives have been identified as Toll-like receptor (TLR) agonists. For example, a study highlighted that compounds similar to 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can activate TLR7, leading to enhanced immune responses. This property suggests potential applications in vaccine development and immunotherapy .

Structure-Activity Relationship (SAR)

The biological activity of 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is influenced by its structural characteristics. Modifications at various positions on the pyrrolopyrimidine scaffold can significantly alter its potency and selectivity:

  • Chlorine Substitution : The presence of chlorine at position 4 enhances cytotoxicity against cancer cells.
  • Methyl Group : The methyl group at position 5 contributes to increased lipophilicity, potentially improving cellular uptake.
  • Carboxylic Acid Functionality : Essential for interaction with biological targets and enhancing solubility in aqueous environments.

Case Studies

Several case studies have evaluated the efficacy of this compound in preclinical models:

  • Study on HepG2 Cells : This research demonstrated that treatment with the compound led to significant apoptosis through caspase activation pathways. The study noted a marked increase in Bax levels and a decrease in Bcl-2 levels post-treatment .
  • TLR Agonist Activity : A separate investigation into TLR7 activation revealed that certain derivatives could enhance cytokine production in immune cells, indicating their potential use in therapeutic vaccines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.